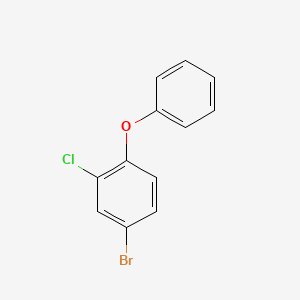

4-Bromo-2-chloro-1-phenoxybenzene

CAS No.: 364354-02-9

Cat. No.: VC8268641

Molecular Formula: C12H8BrClO

Molecular Weight: 283.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 364354-02-9 |

|---|---|

| Molecular Formula | C12H8BrClO |

| Molecular Weight | 283.55 g/mol |

| IUPAC Name | 4-bromo-2-chloro-1-phenoxybenzene |

| Standard InChI | InChI=1S/C12H8BrClO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H |

| Standard InChI Key | SYOSXGYFVKALPE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)Cl |

| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

4-Bromo-2-chloro-1-phenoxybenzene is systematically named according to IUPAC guidelines, reflecting the positions of its substituents on the benzene ring. The bromine atom occupies the para position relative to the phenoxy group, while chlorine is meta to both bromine and the ether linkage . The molecular formula (C₁₂H₈BrClO) and SMILES notation (C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)Cl) provide unambiguous representations of its structure .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 283.55 g/mol | |

| Exact Mass | 281.94 g/mol | |

| SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)Cl | |

| InChI Key | SYOSXGYFVKALPE-UHFFFAOYSA-N |

Crystallographic and Spectroscopic Data

While X-ray crystallographic data for 4-bromo-2-chloro-1-phenoxybenzene remains unpublished, its structural analogs, such as 4-bromo-2-chloro-1-methoxybenzene, exhibit densities of 1.6±0.1 g/cm³ and melting points between 68.5–70.5°C . The phenoxy group’s bulkiness likely increases steric hindrance, reducing crystallinity compared to smaller alkoxy substituents. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct aromatic proton splitting patterns, with deshielding effects observed for protons adjacent to electronegative substituents.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-bromo-2-chloro-1-phenoxybenzene typically involves sequential halogenation and etherification steps. A plausible route adapts methodologies from the preparation of structurally related compounds, such as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene :

-

Halogenation of Benzene Derivatives: Bromination and chlorination of a pre-functionalized benzene ring using electrophilic aromatic substitution (EAS). For example, bromine (Br₂) in the presence of FeBr₃ introduces the bromine atom, followed by chlorination with Cl₂/FeCl₃.

-

Etherification via Nucleophilic Substitution: Reaction of 4-bromo-2-chlorophenol with bromobenzene under Ullmann coupling conditions, employing a copper catalyst to form the phenoxy linkage .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, 25°C, 12 h | 85% | |

| Chlorination | Cl₂, FeCl₃, 40°C, 6 h | 78% | |

| Ullmann Coupling | CuI, K₂CO₃, DMSO, 110°C, 24 h | 65% |

Optimization Challenges

Side reactions, such as over-halogenation or diaryl ether formation, necessitate precise stoichiometric control. The patent literature highlights the use of polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) to enhance reaction efficiency and reduce byproducts . For instance, in analogous syntheses, maintaining temperatures below 50°C during chlorination minimizes polysubstitution .

Physicochemical Properties

Thermal Stability and Phase Behavior

While experimental data for 4-bromo-2-chloro-1-phenoxybenzene is limited, extrapolation from similar compounds suggests a boiling point exceeding 240°C, consistent with the elevated boiling points of brominated aromatics . The melting point is anticipated to fall between 70–90°C, influenced by the phenoxy group’s ability to engage in π-π stacking.

Table 3: Estimated Physical Properties

| Property | Value | Basis |

|---|---|---|

| Density | ~1.6–1.7 g/cm³ | Analogous bromochlorobenzenes |

| Boiling Point | 240–260°C | Brominated aromatics |

| LogP (Octanol-Water) | ~3.5–4.0 | Calculated via fragment-based methods |

Solubility and Partitioning

The compound’s low polarity limits aqueous solubility (<0.1 mg/mL at 25°C) but enhances miscibility with organic solvents like dichloromethane and toluene . Its logP value of approximately 3.7 indicates significant lipophilicity, favoring partitioning into lipid membranes—a critical factor in drug design.

Chemical Reactivity and Functionalization

Transition Metal-Catalyzed Cross-Couplings

The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of biaryl structures. Suzuki-Miyaura couplings with arylboronic acids proceed efficiently under mild conditions (Pd(PPh₃)₄, Na₂CO₃, 80°C) .

Scheme 1: Suzuki Coupling of 4-Bromo-2-chloro-1-phenoxybenzene

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

Analytical Characterization

Spectroscopic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume